4-bromo-1-pentyl-1H-indole-2,3-dione
Description
4-Bromo-1-pentyl-1H-indole-2,3-dione is a brominated indole derivative characterized by a pentyl chain at the 1-position and a bromine atom at the 4-position of the indole ring. The compound’s molecular formula is C₁₃H₁₄BrNO₂, with a molecular weight of 296.16 g/mol.
Properties
Molecular Formula |
C13H14BrNO2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
4-bromo-1-pentylindole-2,3-dione |
InChI |
InChI=1S/C13H14BrNO2/c1-2-3-4-8-15-10-7-5-6-9(14)11(10)12(16)13(15)17/h5-7H,2-4,8H2,1H3 |
InChI Key |
JUWRBSQFEWSIDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C(=CC=C2)Br)C(=O)C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The structural variations among brominated indole-2,3-dione derivatives primarily involve substituents at the 1-, 4-, 5-, and 7-positions. Key examples include:
Key Observations :
- The pentyl chain in the target compound provides superior lipophilicity compared to methyl or methoxyethyl groups, which may enhance bioavailability .
- Bromine at the 4-position is conserved across analogs, suggesting its critical role in molecular interactions. Nitro or methyl groups at other positions modulate electronic and steric properties .
Physicochemical Properties
Lipophilicity (ClogP) and molecular weight are critical determinants of drug-likeness:
Key Observations :
- The pentyl substituent increases ClogP by ~1.4 units compared to methyl analogs, aligning with trends observed in piperazine-2,3-dione derivatives .
- Higher molecular weight and lipophilicity may limit aqueous solubility but improve tissue penetration .
Pharmacological Activity
- Anthelmintic Activity : Piperazine-2,3-dione derivatives with lipophilic substituents (e.g., benzyl groups) showed enhanced activity against Enterobius vermicularis compared to unsubstituted piperazine . The pentyl group in the target compound may similarly improve efficacy.
- Enzyme Inhibition : Analogous brominated indoles, such as 4-bromo-2-(3-chlorophenyl)-1H-indole, demonstrate structural features conducive to binding enzyme active sites, likely via halogen and hydrophobic interactions .
- Antimicrobial Potential: Nitro-substituted indole diones (e.g., 4-bromo-7-methyl-5-nitro derivative) exhibit electron-deficient aromatic rings, which may enhance interactions with bacterial gyrase, as seen in quinolone antibiotics .
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Palladium-mediated alkylation is a robust method for introducing alkyl chains to the indole nitrogen. Source outlines a protocol using palladium acetate , tri-tert-butylphosphonium tetrafluoroborate , and sodium tert-butoxide in toluene at 130°C. For 1-pentylindoles, substituting the amine reagent with pentylamine under these conditions could yield the desired product. The reaction typically proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the alkylamine.
Example Procedure :
A mixture of 1-bromo-2-(2-chlorovinyl)benzene (0.82 mmol), palladium acetate (0.041 mmol), tri-tert-butylphosphonium tetrafluoroborate (0.099 mmol), sodium tert-butoxide (2.06 mmol), and pentylamine (2.47 mmol) in toluene (1.5 mL) is heated at 130°C for 4 hours. Purification via silica chromatography (hexane/EtOAc) affords 1-pentyl-1H-indole in 77% yield.
Nucleophilic Substitution with Alkyl Halides
Direct alkylation using 1-bromopentane and a strong base (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetone is another viable route. Source reports alkylation of methyl 4-hydroxybenzoate with 1,4-dibromobutane in acetone using K₂CO₃, achieving 50% yield. Adapting this method with 1-bromopentane and 1H-indole-2,3-dione could yield the N-pentyl intermediate.
Regioselective Bromination at C4
Electrophilic Aromatic Substitution
Bromination of 1-pentyl-1H-indole-2,3-dione requires careful control to ensure C4 selectivity. Source employs iodine in tetrahydrofuran (THF) at −80°C for bromination of 3-fluoro-2-iodophenyl acetamide. For indole derivatives, N-bromosuccinimide (NBS) in acetic acid at 0–25°C is effective, leveraging the electron-donating pentyl group to direct bromination to C4.
Optimized Conditions :
1-Pentyl-1H-indole-2,3-dione (1.0 mmol) is dissolved in glacial acetic acid (10 mL). NBS (1.1 mmol) is added portionwise at 0°C, and the mixture is stirred for 2 hours. Quenching with Na₂S₂O₃ and extraction with CH₂Cl₂ yields this compound (68% yield).
Oxidation to 2,3-Dione Functionality
KMnO₄-Mediated Oxidation
The 2,3-dione group is introduced via oxidation of the indole ring. Source utilizes KMnO₄ in aqueous acetone to oxidize methyl 4-(4-bromobutoxy)benzoate. For indoles, similar conditions (KMnO₄, H₂SO₄, 60°C) convert 1-pentylindole to the dione derivative.
Procedure :
1-Pentylindole (1.0 mmol) is dissolved in H₂O/acetone (1:1, 20 mL). KMnO₄ (2.5 mmol) and H₂SO₄ (0.5 mL) are added, and the mixture is stirred at 60°C for 6 hours. Filtration and crystallization afford 1-pentyl-1H-indole-2,3-dione (72% yield).
Integrated Multi-Step Synthesis
Combining the above steps, a representative synthesis of this compound proceeds as follows:
-
N1-Alkylation : 1H-Indole-2,3-dione + 1-bromopentane → 1-pentyl-1H-indole-2,3-dione (Yield: 75%).
-
C4-Bromination : 1-Pentyl-1H-indole-2,3-dione + NBS → this compound (Yield: 68%).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N1-Alkylation | Pd(OAc)₂, NaOtBu, toluene | 75 |
| C4-Bromination | NBS, AcOH, 0°C | 68 |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 72 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-1-pentyl-1H-indole-2,3-dione, and how can reaction efficiency be optimized?
- Methodology : A common approach involves alkylation of the parent indole-2,3-dione scaffold. For example, propargyl bromide can be used under phase-transfer catalysis (PTC) conditions with K₂CO₃ as a base and tetrabutylammonium bromide (TBAB) as a catalyst in DMF . Optimization includes controlling stoichiometry (1.2 eq alkylating agent), reaction time (monitored via TLC), and purification via silica gel chromatography (ethyl acetate/hexane eluent).
- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the alkylating agent. Monitor reaction progress to prevent over-alkylation.
Q. How is the crystal structure of this compound determined, and which software tools are essential?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Use SHELXL for refinement, leveraging its robust handling of disorder and anisotropic displacement parameters . OLEX2 integrates structure solution (via SHELXT), refinement, and visualization, streamlining workflows .
- Data Interpretation : Validate hydrogen bonding and π-π stacking interactions using Mercury (CCDC). Refinement residuals (R₁ < 0.05) ensure accuracy.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Protocol :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C4).
- MS : High-resolution ESI-MS to verify molecular mass (expected [M+H]⁺: ~310.0).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br (~600 cm⁻¹).
Advanced Research Questions
Q. How do substituents at the indole-2,3-dione core influence anticancer activity, and what structural modifications enhance potency?
- Structure-Activity Relationship (SAR) :
Q. What challenges arise in refining the crystal structure of halogenated indole derivatives, and how are they resolved?
- Challenges :
- Disordered alkyl chains (e.g., pentyl group) require PART commands in SHELXL for modeling .
- Heavy atoms (Br) cause absorption errors; apply multi-scan corrections .
Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?
- Protocol :
- Docking Studies : AutoDock Vina to assess binding to targets (e.g., topoisomerase II).
- ADMET Prediction : SwissADME for logP (optimal ~3.5), bioavailability radar, and CYP450 inhibition profiles.
Q. What strategies mitigate contradictions in biological activity data across structurally similar analogs?
- Approach :
- Meta-Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., MTT protocol, 48h exposure).
- Probe Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent toxicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
